Boc-D-Aspartic acid Boc-D-Aspartic acid
Brand Name: Vulcanchem
CAS No.: 62396-48-9
VCID: VC21542560
InChI: InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol

Boc-D-Aspartic acid

CAS No.: 62396-48-9

VCID: VC21542560

Molecular Formula: C9H15NO6

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Aspartic acid - 62396-48-9

Description

Boc-D-Aspartic acid, also known as N-tert-butoxycarbonyl-D-aspartic acid, is a derivative of D-aspartic acid. It is commonly used in organic synthesis, particularly in peptide chemistry, due to its protective group properties. The Boc (tert-butoxycarbonyl) group is widely employed to protect the amino group during peptide synthesis, allowing for selective reactions at other sites of the molecule.

Synthesis and Applications

Boc-D-Aspartic acid is synthesized by reacting D-aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction introduces the Boc group, which serves as a protecting group for the amino function, allowing for further chemical transformations without interference from the amino group.

Applications in Peptide Synthesis

In peptide synthesis, Boc-D-Aspartic acid is used to introduce D-aspartic acid residues into peptides. D-aspartic acid itself is not commonly used in protein synthesis but plays roles in neurotransmission and neuromodulation. The use of Boc-D-Aspartic acid facilitates the synthesis of peptides containing D-aspartic acid, which can be important for studying biological processes or developing therapeutic peptides.

CAS No. 62396-48-9
Product Name Boc-D-Aspartic acid
Molecular Formula C9H15NO6
Molecular Weight 233.22 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Standard InChI InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m1/s1
Standard InChIKey KAJBMCZQVSQJDE-RXMQYKEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
PubChem Compound 7021110
Last Modified Aug 15 2023

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233.2179 g/mol